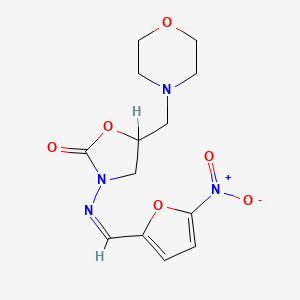
Furaltadone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furaltadone is a synthetic antibiotic belonging to the nitrofuran class of compounds. It contains a 5-nitrofuran ring and is known for its broad-spectrum antibacterial and antiprotozoal properties. This compound was first introduced in the late 1950s and has been used in both human and veterinary medicine, particularly for the treatment of urinary tract infections and infections in poultry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furaltadone is synthesized through a series of chemical reactions involving the formation of a 5-nitrofuran ring. The synthesis typically starts with the nitration of furan to produce 5-nitrofuran. This intermediate is then reacted with various amines and aldehydes to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as nitration, condensation, and purification. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Furaltadone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The nitro group in this compound can be reduced to an amino group.
Substitution: This compound can undergo substitution reactions where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites such as 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which is a key metabolite of this compound .
Wissenschaftliche Forschungsanwendungen
Furaltadone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying nitrofuran derivatives and their reactivity.
Biology: Investigated for its antibacterial and antiprotozoal properties.
Medicine: Used in the treatment of urinary tract infections and other bacterial infections.
Industry: Employed in veterinary medicine for treating infections in poultry and other animals .
Wirkmechanismus
Furaltadone exerts its effects by interfering with bacterial DNA synthesis. It is believed to work by crosslinking DNA, which inhibits the replication and transcription processes in bacteria. This leads to the death of the bacterial cells. The molecular targets and pathways involved include the inhibition of bacterial enzymes and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Furaltadone is part of the nitrofuran class of antibiotics, which includes other compounds such as furazolidone, nitrofurantoin, and nitrofurazone. Compared to these compounds, this compound is unique in its specific structure and spectrum of activity. While all nitrofurans share a common 5-nitrofuran ring, this compound’s specific substitutions and functional groups give it distinct properties and applications .
List of Similar Compounds
- Furazolidone
- Nitrofurantoin
- Nitrofurazone
- Nifursol
- Nitrofuroxazide
- Nifuraldezone
- Nitrovin
Eigenschaften
Molekularformel |
C13H16N4O6 |
|---|---|
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7- |
InChI-Schlüssel |
YVQVOQKFMFRVGR-AUWJEWJLSA-N |
SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Isomerische SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]thio]-4-oxo-3-quinazolinyl]-N-(phenylmethyl)butanamide](/img/structure/B1232657.png)


![3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232661.png)
![N-[(E)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]pyridine-4-carboxamide](/img/structure/B1232662.png)
![4-[3-(1H-Imidazol-4-yl)propoxy]benzonitrile](/img/structure/B1232663.png)

![2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1S,3S,5R)-3,5-dihydroxy-2-[(Z,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1232666.png)





![4-benzyl-3-[(Z)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B1232674.png)
